molecular formula C6H12ClNOS B12356797 2-Methyl-propane-2-sulfinic acid (2-chloro-ethylidene)-amide

2-Methyl-propane-2-sulfinic acid (2-chloro-ethylidene)-amide

Cat. No.: B12356797
M. Wt: 181.68 g/mol
InChI Key: CNGIWRAWUZJMRF-VMPITWQZSA-N
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Description

2-Methyl-propane-2-sulfinic acid (2-chloro-ethylidene)-amide is a synthetic organic compound It is characterized by the presence of a sulfinic acid group and a chloro-ethylidene amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-propane-2-sulfinic acid (2-chloro-ethylidene)-amide typically involves the reaction of 2-methyl-propane-2-sulfinic acid with a chloro-ethylidene amide precursor. The reaction conditions may include the use of solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. This may include continuous flow reactors, automated systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-propane-2-sulfinic acid (2-chloro-ethylidene)-amide can undergo various chemical reactions, including:

    Oxidation: Conversion of the sulfinic acid group to a sulfonic acid group.

    Reduction: Reduction of the chloro-ethylidene group to an ethyl group.

    Substitution: Replacement of the chloro group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH would be optimized for each specific reaction.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield a sulfonic acid derivative, while substitution reactions may produce various functionalized amides.

Scientific Research Applications

2-Methyl-propane-2-sulfinic acid (2-chloro-ethylidene)-amide may have several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Potential use in biochemical assays or as a reagent in molecular biology experiments.

    Medicine: Investigated for potential therapeutic properties or as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-Methyl-propane-2-sulfinic acid (2-chloro-ethylidene)-amide would depend on its specific application. In a biochemical context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or chemical modification. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-propane-2-sulfinic acid (2-bromo-ethylidene)-amide
  • 2-Methyl-propane-2-sulfinic acid (2-fluoro-ethylidene)-amide
  • 2-Methyl-propane-2-sulfinic acid (2-iodo-ethylidene)-amide

Uniqueness

2-Methyl-propane-2-sulfinic acid (2-chloro-ethylidene)-amide may be unique in its specific reactivity and applications compared to its analogs with different halogen substituents

Properties

Molecular Formula

C6H12ClNOS

Molecular Weight

181.68 g/mol

IUPAC Name

(E)-1-tert-butylsulfinyl-N-(chloromethyl)methanimine

InChI

InChI=1S/C6H12ClNOS/c1-6(2,3)10(9)5-8-4-7/h5H,4H2,1-3H3/b8-5+

InChI Key

CNGIWRAWUZJMRF-VMPITWQZSA-N

Isomeric SMILES

CC(C)(C)S(=O)/C=N/CCl

Canonical SMILES

CC(C)(C)S(=O)C=NCCl

Origin of Product

United States

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